3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal
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Overview
Description
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a methyl oxopropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methyl ketone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, which provide an optimal environment for the reaction to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichloromethylphenidate
- N-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines
Uniqueness
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(5-13)10(14)7-2-3-8(11)9(12)4-7/h2-6H,1H3 |
InChI Key |
CROCKMXTQQPNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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